Cladribine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cladribine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cladribine typically involves the following steps:

Starting Materials: The synthesis begins with a purine derivative and a sugar moiety.

Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product.

化学反应分析

Types of Reactions

Cladribine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a primary amine derivative.

Substitution: Formation of a nucleoside analog with a different substituent.

科学研究应用

Applications in Multiple Sclerosis

1. Treatment of Relapsing-Remitting Multiple Sclerosis (RRMS)

Cladribine has been approved for the treatment of active relapsing forms of multiple sclerosis, including relapsing-remitting disease and active secondary progressive disease. The European Medicines Agency approved this compound tablets in 2017, recognizing their efficacy in reducing relapse rates and disease progression.

Efficacy Data

- Clinical Trials : In a pivotal study, this compound tablets were administered in two short courses over two consecutive years (cumulative dose of 3.5 mg/kg). Results indicated significant reductions in relapse rates and MRI activity compared to placebo.

- Long-term Follow-up : A single-center study reported that patients treated with this compound showed reduced risk of disability progression (hazard ratio = 0.148) and lower annualized relapse rates (hazard ratio = 0.062) over four years compared to those who received placebo .

2. Mechanism of Action

This compound is activated through phosphorylation by deoxycytidine kinase, leading to cytotoxic effects predominantly on lymphocytes. This action results in targeted immunosuppression, crucial for managing autoimmune conditions like multiple sclerosis .

Applications in Oncology

1. Treatment of Hairy Cell Leukemia

This compound is also indicated for the treatment of hairy cell leukemia, a rare type of blood cancer. Its ability to induce lymphocyte depletion makes it effective against this malignancy.

Efficacy Data

- Clinical Outcomes : Studies have shown that this compound can lead to high response rates in patients with hairy cell leukemia, often resulting in complete remission.

- Dosing Regimen : Typically administered intravenously, the dosing regimen is tailored based on patient response and tolerability.

| Study | Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| Patients with hairy cell leukemia | Intravenous this compound | High response rates; significant remission achieved |

Case Studies

Case Study 1: Efficacy in Multiple Sclerosis

In a clinical trial involving 171 patients with relapsing forms of multiple sclerosis, those treated with this compound demonstrated an 89% reduction in annualized relapse rates compared to placebo over a two-year period. The study highlighted the importance of early intervention with this compound for optimal patient outcomes .

Case Study 2: Long-term Effects on Disability

A follow-up study tracked patients treated with this compound over eight years post-treatment. Results indicated sustained benefits, including reduced brain atrophy and lower disability progression rates compared to untreated controls .

作用机制

The mechanism of action of Cladribine involves its incorporation into nucleic acids, leading to:

Inhibition of Nucleic Acid Synthesis: By acting as a chain terminator during DNA or RNA synthesis.

Disruption of Cellular Processes: By interfering with the normal function of nucleic acids.

Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

相似化合物的比较

Similar Compounds

Acyclovir: A nucleoside analog used as an antiviral agent.

Zidovudine: A nucleoside analog used in the treatment of HIV/AIDS.

Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

Cladribine is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.

生物活性

Cladribine, a synthetic purine nucleoside analog, is primarily recognized for its role as a disease-modifying therapy in multiple sclerosis (MS). Its biological activity is characterized by potent immunosuppressive effects, particularly on lymphocytes, and has garnered attention for its potential in treating various hematological malignancies. This article explores the mechanisms of action, immunomodulatory effects, clinical efficacy, and case studies related to this compound.

This compound exerts its biological effects by mimicking deoxyadenosine. Upon entering lymphocytes via nucleoside transporters, it is phosphorylated to this compound triphosphate (Cd-ATP) by deoxycytidine kinase. Cd-ATP competes with adenine triphosphate during DNA synthesis, leading to DNA strand breaks and subsequent apoptosis or autophagy in both dividing and quiescent lymphocytes . This mechanism underlies this compound's effectiveness in reducing the absolute lymphocyte count (ALC), which typically reaches its nadir 2-3 months after treatment initiation .

Immunomodulatory Effects

This compound is not only cytotoxic but also exhibits significant immunomodulatory properties. Research indicates that this compound influences the differentiation of monocytes into macrophages and modulates the expression of activation markers on these immune cells. For instance, in vitro studies have shown that this compound-treated monocyte-derived macrophages (MDMs) exhibit increased expression of anti-inflammatory cytokines such as IL-10 and costimulatory molecules like CD80 and CD40 . Additionally, this compound has been reported to inhibit cytokine responses and the migration of mononuclear cells .

Case Studies and Clinical Trials

This compound has been evaluated in several pivotal clinical trials demonstrating its efficacy in MS:

- CLARITY Trial : This trial established that this compound significantly reduces the annualized relapse rate (ARR) compared to placebo. Over two years, patients treated with this compound had an ARR reduction of approximately 50% .

- Long-term Follow-up : A study following patients for eight years post-treatment reported that 80% remained free from disability progression after initiating this compound therapy . The data suggest sustained efficacy beyond the initial treatment period.

- Real-world Evidence : Observational studies have confirmed high rates of no evidence of disease activity (NEDA) among patients treated with this compound. For instance, a cohort study showed that 88% of patients were free from clinical relapses or MRI activity three years post-treatment .

Data Summary

The following table summarizes key findings from various studies on the efficacy of this compound:

| Study | Patient Population | Treatment Duration | ARR Reduction | NEDA Rate (%) | Follow-up Duration |

|---|---|---|---|---|---|

| CLARITY | RRMS Patients | 2 years | ~50% | N/A | 2 years |

| ONWARD | RRMS Patients | 96 weeks | N/A | N/A | 8 years |

| Real-world Study 1 | MS Patients | 4 years | N/A | 88% | 3 years |

| Real-world Study 2 | Older MS Patients | 2 years | N/A | 65% | 2 years |

属性

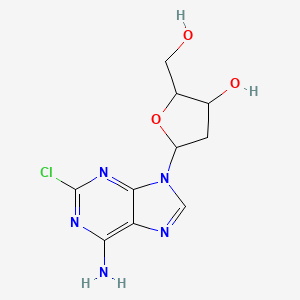

CAS 编号 |

5542-92-7 |

|---|---|

分子式 |

C10H12ClN5O3 |

分子量 |

285.69 g/mol |

IUPAC 名称 |

(2R,3S,5S)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 |

InChI 键 |

PTOAARAWEBMLNO-JKUQZMGJSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |

手性 SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |

规范 SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

1’-epi-Cladribine; 2-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-adenine; 2-Chloro-6-amino-9-(2-deoxy-α-D-erythro-pentofuranosyl)purine; 2-Chloro-α-D-2’-deoxyadenosine; NSC 105013 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。